molecular formula C9H10F3NOS B2891161 N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235333-75-1

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2891161
CAS RN: 1235333-75-1
M. Wt: 237.24
InChI Key: NZEMDBRQEVVHQT-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetamide family and is known for its unique properties that make it an ideal candidate for various research purposes.

Scientific Research Applications

Optoelectronic Properties

Research by Camurlu and Guven (2015) focused on the synthesis of thiazole-containing monomers, including a compound structurally similar to N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, for use in optoelectronic applications. These monomers were polymerized to investigate their conducting properties and potential in optoelectronic devices. The study found that these polymers exhibit promising optical band gaps and switching times, making them suitable for use in electronic and photonic devices (Camurlu & Guven, 2015).

Corrosion Inhibition

Daoud et al. (2014) synthesized a Schiff base related to N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide and investigated its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. The compound showed excellent efficiency in preventing corrosion, highlighting its potential application in protecting metal surfaces (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Synthetic Chemistry and Drug Design

The synthesis and evaluation of thiophene derivatives for their potential in drug design and other biological applications have been a subject of interest. For instance, studies have explored the synthesis of thiophene and its derivatives for anticancer activities, enzyme inhibition, and molecular docking studies. These compounds have shown promise in various therapeutic areas, suggesting the versatility of thiophene-based structures in medicinal chemistry and drug development (Evren et al., 2019; Riaz et al., 2020).

Material Science

In material science, the synthesis of thiophene-based polymers has been explored for applications ranging from DNA-binding to the development of new materials with specific optoelectronic properties. For example, Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative that shows potential as a theranostic gene delivery vehicle due to its ability to bind DNA efficiently (Carreon, Santos, Matson, & So, 2014).

properties

IUPAC Name

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NOS/c1-7(14)13(6-9(10,11)12)4-8-2-3-15-5-8/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEMDBRQEVVHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CSC=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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